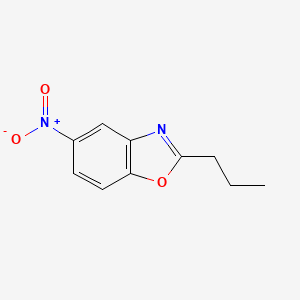

5-Nitro-2-propyl-1,3-benzoxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

5-Nitro-2-propyl-1,3-benzoxazole: is a heterocyclic aromatic compound with the molecular formula C10H10N2O3 . It is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The compound features a benzene ring fused to an oxazole ring, with a nitro group at the 5-position and a propyl group at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-2-propyl-1,3-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. Common reagents include 2-aminophenol , nitrobenzaldehyde , and propylamine . The reaction is often catalyzed by acids such as sulfuric acid or bases like sodium hydroxide .

Industrial Production Methods: Industrial production methods for benzoxazole derivatives often involve the use of metal catalysts or ionic liquid catalysts to enhance the reaction efficiency and yield. Techniques such as microwave-assisted synthesis and solvent-free conditions are also employed to make the process more environmentally friendly .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The nitro group in 5-nitro-2-propyl-1,3-benzoxazole can undergo reduction to form amino derivatives.

Reduction: The compound can be reduced using reagents like in the presence of a .

Substitution: The benzoxazole ring can undergo electrophilic substitution reactions, particularly at the positions ortho and para to the nitro group

Common Reagents and Conditions:

Oxidation: Reagents like or .

Reduction: with .

Substitution: Halogens (e.g., chlorine, bromine) in the presence of Lewis acids like aluminum chloride

Major Products:

Amino derivatives: from reduction.

Halogenated benzoxazoles: from substitution reactions

Aplicaciones Científicas De Investigación

Chemistry: 5-Nitro-2-propyl-1,3-benzoxazole is used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for various pharmaceutical agents and functional materials .

Biology: The compound exhibits antimicrobial and antifungal properties, making it a candidate for the development of new antibiotics .

Medicine: Due to its biological activity, this compound is investigated for its potential use in treating cancer , inflammation , and infectious diseases .

Industry: In the industrial sector, this compound is used in the production of dyes , pigments , and optical brighteners .

Mecanismo De Acción

The mechanism of action of 5-nitro-2-propyl-1,3-benzoxazole involves its interaction with biological targets such as enzymes and receptors . The nitro group can undergo reduction to form reactive intermediates that interact with DNA and proteins , leading to antimicrobial and antitumor effects . The benzoxazole ring allows for π-π stacking and hydrogen bonding interactions with biological molecules .

Comparación Con Compuestos Similares

- 5-Nitrobenzoxazole

- 2-Propylbenzoxazole

- 5-Nitro-2-methylbenzoxazole

Comparison: 5-Nitro-2-propyl-1,3-benzoxazole is unique due to the presence of both a nitro group and a propyl group, which confer distinct chemical reactivity and biological activity . Compared to 5-nitrobenzoxazole, the propyl group enhances lipophilicity and membrane permeability . Compared to 2-propylbenzoxazole, the nitro group provides additional electron-withdrawing effects, influencing the compound’s reactivity and biological interactions .

Actividad Biológica

5-Nitro-2-propyl-1,3-benzoxazole (NPB) is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a nitro group and a propyl side chain on the benzoxazole ring. Its chemical formula is C10H10N2O3. The structure contributes to its reactivity and biological interactions, making it a candidate for various pharmacological studies.

The biological activity of NPB can be attributed to several mechanisms:

- Antimicrobial Activity : NPB exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli through disruption of bacterial cell wall synthesis and function .

- Anticancer Activity : Research indicates that NPB has cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells. The compound appears to induce apoptosis in cancer cells while sparing normal cells, suggesting a selective toxicity that could be harnessed for therapeutic purposes .

- Antifungal Properties : NPB has been evaluated for its antifungal activity against species such as Candida albicans. In vitro assays revealed that it possesses potent antifungal effects, outperforming some conventional antifungal agents .

Antimicrobial Activity

The Minimum Inhibitory Concentration (MIC) values for NPB against selected bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Bacillus subtilis | 16 |

Table 1: Antimicrobial activity of this compound

Anticancer Activity

In a study assessing the cytotoxic effects of NPB on various cancer cell lines, the following IC50 values were observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

| HepG2 | 12 |

Table 2: Cytotoxic activity of this compound

Case Studies

- Antimicrobial Efficacy : A recent study evaluated the efficacy of NPB in treating bacterial infections in a murine model. Results indicated a significant reduction in bacterial load in treated animals compared to controls, highlighting its potential as an alternative antibiotic .

- Cytotoxicity in Cancer Models : In vitro studies using human cancer cell lines demonstrated that NPB induces apoptosis through the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation. This was particularly evident in breast cancer models where NPB treatment led to a marked decrease in cell viability .

Propiedades

IUPAC Name |

5-nitro-2-propyl-1,3-benzoxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c1-2-3-10-11-8-6-7(12(13)14)4-5-9(8)15-10/h4-6H,2-3H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIBRCFXHMQVFLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=NC2=C(O1)C=CC(=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.